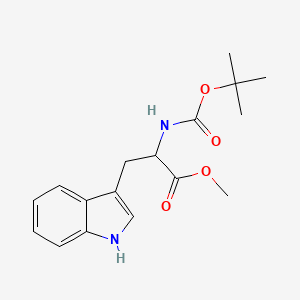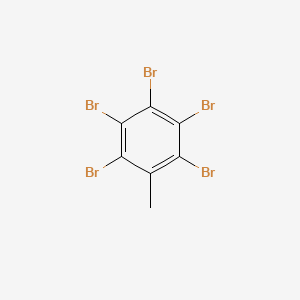
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an indole moiety, and a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis typically begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH). This step ensures the amino group remains unreactive during subsequent reactions.
Indole Formation: The indole ring can be formed through Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would involve scaling up the above synthetic routes, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA).
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Reduction: Trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Sodium hydroxide (NaOH) for hydrolysis of the ester group.
Major Products Formed:
Nitroindole: Resulting from nitration of the indole ring.
Amino Indole: Resulting from Boc deprotection.
Indole Carboxylic Acid: Resulting from ester hydrolysis.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: The indole moiety is a key structural component in many biologically active molecules, making this compound useful in studying biological processes. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Methyl 2-((tert-butoxycarbonyl)amino)acetate: Similar Boc-protected amino acid derivative.
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Another Boc-protected compound with a benzene ring.
Uniqueness: The presence of the indole ring in Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate distinguishes it from other Boc-protected compounds, providing unique chemical and biological properties.
Propriétés
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLOVPXUZAOKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-[(3,5-dichlorophenoxy)methyl]-1,3-thiazol-4-yl]-1H-pyrimidine-2-thione](/img/structure/B7788813.png)
![1-[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]ethanol](/img/structure/B7788824.png)



![4,6-Dichlorobenzo[d]oxazole-2-thiol](/img/structure/B7788870.png)
![2-[2-(3,4-Dichlorophenyl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7788871.png)
![2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanyl-1,2,4-triazin-5-one](/img/structure/B7788874.png)
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B7788875.png)


![3-[(3,4-dichlorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B7788892.png)
